![molecular formula C19H13N3O4S B2536478 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207003-43-7](/img/structure/B2536478.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

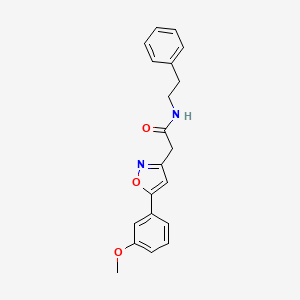

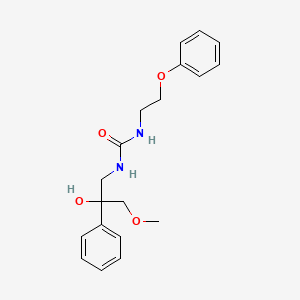

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as CTA091, is a chemical compound with potential therapeutic applications. This compound has been the focus of scientific research due to its unique chemical structure and promising properties.

Aplicaciones Científicas De Investigación

Synthesis and Anti-HIV Activity

A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been synthesized and evaluated for their anti-HIV activity using the MTT method. These compounds exhibited moderate to potent activity against wild-type HIV-1, with N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6v showing the most promise (EC50=<7 μg/ml) against MT-4 cells (Bhavsar et al., 2011).

Synthesis and Quantum Chemical Studies

New coumarins, including derivatives of the chemical compound , have been synthesized and characterized by spectroscopic techniques and micro-elemental analysis. Density Functional Theory (DFT) calculations provided detailed descriptions of the molecular orbitals, including spatial characteristics and contributions of individual atoms (Al-Amiery et al., 2016).

Green Synthesis Approach

A green approach to synthesizing benzo[d]chromeno[3,4-h]oxathiazonine derivatives via multicomponent reactions (MCRs) in water has been explored. This synthesis method, complemented by Density Functional Theory (DFT) studies, emphasizes environmentally friendly practices in chemical synthesis (Djahaniani et al., 2015).

Ultrasound-Promoted Synthesis and Cytotoxic Activity

Ultrasound irradiation facilitated the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. The cytototoxic activities of these derivatives were evaluated, revealing potent cytotoxic activity in certain compounds (Gomha & Khalil, 2012).

Docking Studies for Breast Cancer

Chromeno[4,3-b]pyridine derivatives were designed, synthesized, and subjected to molecular docking and binding energy studies to evaluate their anticancer activities, particularly against breast cancer. Computational ADME and Lipinski's analysis further supported their potential as therapeutic agents (Abd El Ghani et al., 2022).

Mecanismo De Acción

Target of Action

The compound belongs to the class of molecules known as chromeno[4,3-d]thiazoles and benzoxazoles . Compounds in these classes have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” could potentially be related to these biological activities.

Mode of Action

Many chromeno[4,3-d]thiazoles and benzoxazoles exert their effects by interacting with various enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Given the wide range of biological activities associated with chromeno[4,3-d]thiazoles and benzoxazoles, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Many heterocyclic compounds, including chromeno[4,3-d]thiazoles and benzoxazoles, are known to have good bioavailability due to their high solubility in water and other polar solvents .

Propiedades

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4S/c23-16(9-22-12-6-2-4-8-14(12)26-19(22)24)20-18-21-17-11-5-1-3-7-13(11)25-10-15(17)27-18/h1-8H,9-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEIPAPNNAPMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)

![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)

![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)